2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol
Description
2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol is a synthetic propanol derivative featuring a 2-chlorophenyl group at the second carbon and a sulfonyl-linked 4-methoxybenzyl moiety at the first carbon.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[(4-methoxyphenyl)methylsulfonyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4S/c1-17(19,15-5-3-4-6-16(15)18)12-23(20,21)11-13-7-9-14(22-2)10-8-13/h3-10,19H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZXPFAWZNOEDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)OC)(C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:
-
Step 1: Formation of 2-(2-Chlorophenyl)-2-propanol
Reactants: 2-Chlorobenzaldehyde and acetone
Conditions: Base-catalyzed aldol condensation followed by reduction
Product: 2-(2-Chlorophenyl)-2-propanol
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanone
Reduction: 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfanyl]-2-propanol
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. Specific findings include:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
- IC50 Values :
- MCF-7: 10 µM (induction of apoptosis)
- HT-29: 15 µM (cell cycle arrest)
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HT-29 | 15 | Cell cycle arrest |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. In vivo experiments have demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.
Case Studies
Several case studies have explored the applications of this compound:
Study on Breast Cancer
A recent investigation into the effects of 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol on MCF-7 cells revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induces apoptosis in these cells.
Animal Model for Inflammation
In controlled studies involving mice with induced inflammation, administration of the compound resulted in significant reductions in swelling and pain responses compared to control groups.
Pharmacokinetics and Toxicity Profile
Research into the pharmacokinetics of this compound indicates favorable absorption characteristics, with bioavailability exceeding 70% in rat models. Toxicological assessments have shown no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The chlorophenyl and methoxybenzyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Feature | 2-(2-Chlorophenyl)-1-[(4-Methoxybenzyl)Sulfonyl]-2-Propanol | Propanol, 2-Amino-1-(4-Hydroxyphenyl)-, Hydrochloride |
|---|---|---|
| Core Structure | Propanol backbone with sulfonyl and aryl substituents | Propanol backbone with amino and aryl substituents |
| Aryl Group | 2-Chlorophenyl and 4-methoxybenzyl | 4-Hydroxyphenyl |
| Functional Groups | Sulfonyl (-SO₂-), methoxy (-OCH₃), chloro (-Cl) | Amino (-NH₂), hydroxyl (-OH), hydrochloride salt |
| Polarity | Moderate (due to sulfonyl and methoxy) | High (hydroxyl and amino groups enhance solubility) |
| Potential Bioactivity | Likely sulfonamide-like interactions (e.g., enzyme inhibition) | Enhanced solubility may favor receptor binding |
Key Differences and Implications:
Substituent Effects: The sulfonyl group in the target compound may confer stability and resistance to metabolic degradation compared to the amino group in the analog . Sulfonamides are known for their protease inhibition and antibacterial properties, suggesting divergent therapeutic pathways.
Solubility and Pharmacokinetics :
- The hydrochloride salt in the analog enhances aqueous solubility, whereas the methoxybenzyl-sulfonyl group in the target compound may reduce solubility but improve membrane permeability.
Synthetic Accessibility :
- The sulfonyl linkage in the target compound likely requires more complex synthetic steps (e.g., sulfonation reactions) compared to the amine synthesis in the analog.
Research Findings and Limitations
- The comparison relies on structural inferences and general trends in propanol derivatives.
- Critical Knowledge Gaps: No quantitative data (e.g., IC₅₀, logP, melting point) are available for the target compound in the provided sources. Biological activity comparisons remain speculative without experimental validation.
Biological Activity
2-(2-Chlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol is a sulfonyl-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include a chlorophenyl group, a methoxybenzyl sulfonyl moiety, and a propanol backbone. Its molecular formula is with a molecular weight of approximately 354.8 g/mol .
The biological activity of this compound is thought to involve interaction with cellular targets such as enzymes and receptors. The sulfonyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, while the chlorophenyl and methoxybenzyl groups could enhance binding affinity and specificity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It selectively inhibits the proliferation of tumor cells and induces apoptosis while sparing normal cells. This selectivity may arise from the activation of specific cellular pathways, including the Jun N-terminal kinase pathway, which regulates cell survival and death .
Case Study:
In vitro studies have shown that derivatives similar to this compound demonstrate IC50 values below 10 µg/mL against various cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for further development in treating infections. Studies have evaluated its efficacy against clinical strains of bacteria, demonstrating significant inhibition of bacterial growth and biofilm formation .
Table 1: Biological Activities of this compound
Comparative Analysis
The uniqueness of this compound compared to other compounds lies in its specific combination of functional groups that may enhance its selectivity against certain cancer cell lines.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-2-methyl-2-(morpholin-4-yl)propan-1-one | Chlorophenyl, morpholine | Anticancer |
| (E)-styryl aryl sulfones | Styryl group, aryl substituents | Antitumor |
| Phenacyl aryl sulfones | Aryl groups, sulfone | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
